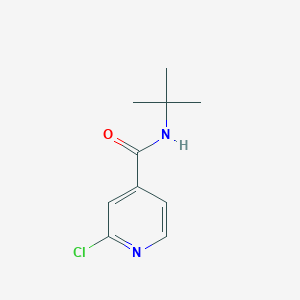

N-Tert-butyl-2-chloroisonicotinamide

Description

Contextualization within Halogenated Pyridine (B92270) Carboxamide Chemistry

Halogenated pyridine carboxamides are a class of organic compounds characterized by a pyridine ring that has both a halogen atom and a carboxamide group attached. sigmaaldrich.com These compounds are significant as versatile building blocks in organic synthesis. sigmaaldrich.com The halogen atom, in this case, chlorine, serves as a reactive site, enabling a variety of cross-coupling reactions and nucleophilic substitutions, which are fundamental processes for constructing more complex molecules. nih.govacs.org The amide group, on the other hand, can influence the molecule's electronic properties and engage in hydrogen bonding, which is crucial for molecular recognition in biological systems. mdpi.com

The specific arrangement of substituents on the pyridine ring in N-tert-butyl-2-chloroisonicotinamide—with the carboxamide at the 4-position and the chlorine at the 2-position—defines its reactivity and potential interactions. The bulky tert-butyl group on the amide nitrogen can provide steric hindrance, influencing reaction pathways and the final conformation of larger molecules synthesized from this scaffold. wikipedia.org

Significance in Contemporary Medicinal Chemistry and Organic Synthesis Research

While direct research citing this compound is limited, the broader class of halogenated pyridines and pyridine carboxamides are staples in medicinal chemistry and organic synthesis. nih.govmdpi.com They are key components in the development of pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.comnih.gov The pyridine core is a common feature in many biologically active compounds, and the ability to modify it through halogenation and subsequent reactions is a powerful tool for drug discovery. sigmaaldrich.com

The this compound structure represents a potential starting material for creating libraries of novel compounds. The chlorine atom can be displaced or used in coupling reactions to introduce diverse functionalities, while the amide portion can be modified or maintained to interact with biological targets. For instance, related pyridine carboxamide structures have been investigated for their inhibitory activity against enzymes like the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov

Overview of Academic Research Directions for Isonicotinamide (B137802) and Nicotinamide (B372718) Analogues

Academic research into isonicotinamide and nicotinamide analogues is a vibrant and expanding field, largely driven by their connection to nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in numerous cellular processes. nih.govmdpi.com NAD+ is not only central to metabolism and redox reactions but also serves as a substrate for enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in aging, DNA repair, and cellular signaling. nih.govnih.gov

Research has focused on synthesizing analogues of nicotinamide and its isomer, isonicotinamide, to modulate the activity of these enzymes and to understand their physiological roles. umn.edunih.gov For example, some analogues have been developed as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an important target in cancer and antiviral therapy. umn.edunih.gov Furthermore, the study of how different substitutions on the pyridine ring affect the biological activity and bioavailability of these compounds is a major research avenue. mdpi.com Lifelong administration studies in mice have been conducted on nicotinamide and isonicotinamide to assess their long-term effects. nih.gov The exploration of isonicotinamide in the formation of co-crystals with other molecules is also an area of active investigation, with implications for drug formulation and delivery. researchgate.netresearchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

N-tert-butyl-2-chloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRNKJBMKLQFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476035 | |

| Record name | N-tert-Butyl-2-chloropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588694-28-4 | |

| Record name | N-tert-Butyl-2-chloropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Tert Butyl 2 Chloroisonicotinamide and Its Analogues

Strategies for Amide Bond Formation

The central challenge in synthesizing N-tert-butyl-2-chloroisonicotinamide is the formation of a robust amide bond between the sterically demanding tert-butylamine (B42293) and the electronically modified 2-chloroisonicotinic acid scaffold. chimia.ch Two principal pathways are employed to achieve this transformation: the activation of the carboxylic acid to an acid chloride intermediate and the use of modern coupling reagents to facilitate direct amidation.

Acid Chloride Intermediary Approaches

A classic and reliable method for amide synthesis proceeds through an acid chloride intermediate. This two-step approach first involves the conversion of the carboxylic acid, 2-chloroisonicotinic acid, into a more reactive acyl chloride. Reagents commonly used for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. masterorganicchemistry.com

The resulting 2-chloroisonicotinoyl chloride is a highly electrophilic species. In the second step, it is reacted with tert-butylamine. The amine's nucleophilic nitrogen atom readily attacks the carbonyl carbon of the acid chloride, displacing the chloride leaving group and forming the desired N-tert-butyl amide product. masterorganicchemistry.com A base is often added to neutralize the hydrochloric acid (HCl) generated during the reaction. masterorganicchemistry.com This method is effective but requires careful handling of the moisture-sensitive and corrosive acid chloride intermediate.

A related process has been documented for producing pure 2-chloronicotinic acid (an isomer), where the corresponding acid chloride is distilled from the reaction mixture as a key purification step before being hydrolyzed. google.com

Regioselective Halogenation of Pyridine (B92270) Rings

The synthesis of this compound relies on the availability of the correctly substituted precursor, 2-chloroisonicotinic acid. nih.govfishersci.ca The regioselective introduction of the chlorine atom at the C-2 position of the pyridine ring is a critical step that dictates the final structure of the molecule.

One established method to achieve this specific halogenation pattern involves starting from the N-oxide of the corresponding pyridine carboxylic acid (nicotinic or isonicotinic acid). Treating nicotinic acid N-oxide with chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can lead to the formation of the 2-chloro derivative. google.comwikipedia.org The N-oxide group activates the pyridine ring, directing the substitution primarily to the C-2 and C-6 positions.

More advanced and highly selective methods are also being explored. These include:

Minisci-type reactions , which can functionalize pyridines at the C-4 position using a blocking group strategy to achieve high regioselectivity. chemrxiv.orgnih.govchemrxiv.org

Enzymatic hydroxylation , where specific bacterial strains can regioselectively hydroxylate pyridine carboxylic acids at the C-2 position, which could then potentially be converted to the chloro derivative. nih.gov

These modern techniques offer pathways to functionalized pyridines with high precision, which is essential for the synthesis of complex analogues.

Stereoselective Introduction of the Tert-butyl Moiety

For the parent compound, this compound, the concept of stereoselectivity in the introduction of the tert-butyl group is not directly applicable, as the molecule is achiral. The primary challenge associated with the tert-butyl moiety is its significant steric bulk, which can impede the nucleophilic attack of tert-butylamine during amide bond formation. chimia.chuclan.ac.uk

However, in the synthesis of more complex analogues that contain chiral centers, stereoselectivity becomes a crucial consideration. For instance, if the pyridine ring were substituted with a chiral side chain, or if the synthesis involved a chiral intermediate, the introduction of the bulky N-tert-butyl amide group could be influenced by the existing stereochemistry, or it could influence the formation of new stereocenters.

Methods that can generate stereochemical diversity in analogues include:

Multi-component reactions , such as the Ugi reaction, which brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to create complex α-aminoacyl amide derivatives. organic-chemistry.orgresearchgate.netrsc.orgnih.gov By using a chiral component (e.g., a chiral amine or carboxylic acid), this reaction can produce specific stereoisomers.

Catalytic N-alkylation of amino acid esters or amides using ruthenium catalysts has been shown to proceed with excellent retention of stereochemical integrity, providing a pathway to chiral N-substituted amides. nih.gov

When synthesizing chiral analogues, the choice of coupling reagent and reaction conditions must be carefully optimized to control the stereochemical outcome and prevent racemization. acs.org

Optimized Reaction Conditions and Process Development

Moving a synthetic procedure from a laboratory scale to larger-scale production requires rigorous optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. The synthesis of this compound and its analogues is no exception. Key parameters for optimization include the choice of solvent, reaction temperature, and the stoichiometry of reagents and catalysts. researchgate.netescholarship.org

For instance, in coupling reactions, acetonitrile (B52724) is often an effective solvent, and using a mild base like potassium phosphate (B84403) (K₃PO₄) can facilitate the reaction without requiring harsh conditions or expensive organometallic catalysts. escholarship.org The reaction temperature is also a critical lever; while higher temperatures can increase reaction rates, they may also lead to the formation of impurities. researchgate.net A systematic approach, often employing Design of Experiments (DoE), can identify the optimal balance of these factors to maximize the yield of the desired product while minimizing reaction time and byproducts. organic-chemistry.org

Mechanochemical Synthesis Applications

In line with the principles of green chemistry, mechanochemical synthesis has emerged as a powerful and sustainable alternative to traditional solution-phase methods. This technique uses mechanical force, typically through ball milling, to initiate chemical reactions, often in the absence of bulk solvents.

Mechanochemistry has been successfully applied to amide bond formation. The direct grinding of a carboxylic acid and an amine with a coupling reagent can produce amides in high yields. This approach offers several advantages:

Reduced Solvent Use: Minimizes chemical waste and environmental impact.

Milder Conditions: Reactions often proceed at room temperature without external heating.

Faster Reaction Times: Mechanical activation can significantly accelerate the reaction compared to solution-based methods.

Table 2: Comparison of Conventional vs. Mechanochemical Amidation

| Feature | Conventional Solution-Phase Synthesis | Mechanochemical Synthesis (Ball Milling) |

| Solvent | Requires bulk organic solvents (e.g., DMF, DCM). | Solvent-free or liquid-assisted grinding (minimal solvent). |

| Temperature | Often requires heating to drive the reaction. | Typically performed at ambient temperature. |

| Reaction Time | Can range from several hours to days. | Often significantly shorter (e.g., 60-90 minutes). |

| Workup | Usually involves liquid-liquid extraction and chromatography. | Simpler workup, often involving washing the solid crude product. |

| Environmental Impact | Generates significant solvent waste. | Considered a "green" chemistry approach with minimal waste. |

This sustainable methodology represents a significant advancement in process development for the synthesis of this compound and related compounds.

Principles of Green Chemistry in this compound Synthesis

The integration of green chemistry into the synthesis of this compound, a substituted amide, is critical for developing sustainable pharmaceutical manufacturing processes. Traditional amide bond formation often involves stoichiometric activating reagents and hazardous solvents, which generate significant waste and pose environmental and safety risks. ucl.ac.uk Green chemistry offers a framework to address these challenges by focusing on key principles throughout the synthetic process.

One of the core tenets of green chemistry is waste prevention . Conventional methods for synthesizing amides frequently employ coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU), which are used in stoichiometric amounts and result in byproducts that must be separated and disposed of. ucl.ac.uk A greener approach, which can be applied to the synthesis of this compound, involves the use of catalytic methods. For instance, boric acid has been demonstrated as an effective and readily available catalyst for amidation, proceeding under solvent-free conditions which further minimizes waste. semanticscholar.orgbohrium.com

The principle of atom economy encourages the design of syntheses that maximize the incorporation of all materials from the starting materials and reagents into the final product. Catalytic reactions are inherently more atom-economical than those requiring stoichiometric reagents. For the synthesis of this compound, this would involve the direct coupling of 2-chloroisonicotinic acid and tert-butylamine with minimal use of activating agents.

The use of less hazardous chemical syntheses and safer solvents and auxiliaries are paramount. Many amide coupling reactions are conducted in dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), or chlorinated solvents like dichloromethane (B109758) (CH2Cl2). ucl.ac.uk These solvents are associated with toxicity concerns and are subject to increasing regulation. ucl.ac.ukmlsu.ac.in Green alternatives include the use of safer solvents like cyclopentyl methyl ether, water, or ethanol. nih.govresearchgate.net Research has shown the viability of synthesizing related 2-arylaminonicotinic acids in water under microwave irradiation or even under solvent-free conditions, highlighting a path to eliminate hazardous solvents from the synthesis of this compound. researchgate.netnih.gov

Design for energy efficiency is another key consideration. Synthetic methods that can be performed at ambient temperature and pressure are preferred. The use of microwave irradiation, for example, can significantly shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.net Similarly, solvent-free reactions involving direct heating of a mixture of reactants can be quicker and more energy-efficient. semanticscholar.orgbohrium.com

Catalysis is a cornerstone of green chemistry and is highly relevant to the synthesis of this compound. Instead of relying on stoichiometric activators, catalytic approaches are sought. Enzymes, such as Candida antarctica lipase (B570770) B (CALB), have emerged as powerful biocatalysts for forming amide bonds under mild conditions. nih.gov These enzymatic methods offer high selectivity and efficiency without the need for hazardous reagents. nih.gov Furthermore, electrosynthesis is being explored as a green alternative for amide preparation, leveraging electricity to drive reactions and reduce the need for chemical reagents. rsc.org For the precursors, green methods for preparing 2-chloronicotinic acid have been developed, such as using ozone as a clean oxidant, which reduces pollution compared to traditional methods involving reagents like phosphorus oxychloride. google.com

The following table provides a comparative overview of traditional versus green chemistry approaches applicable to the synthesis of this compound.

| Principle | Traditional Approach | Green Chemistry Approach | Reference |

| Reagents | Stoichiometric coupling reagents (e.g., HATU, EDC) | Catalytic amounts of boric acid, enzymes (e.g., CALB), or electrocatalysis. | ucl.ac.uknih.govnih.govrsc.org |

| Solvents | Hazardous solvents (e.g., DMF, NMP, CH2Cl2). | Safer solvents (e.g., water, cyclopentyl methyl ether) or solvent-free conditions. | ucl.ac.uknih.govresearchgate.netnih.gov |

| Energy | Prolonged heating using conventional methods. | Ambient temperature reactions or energy-efficient methods like microwave irradiation. | bohrium.comresearchgate.net |

| Waste | High E-Factor (Environmental Factor) due to spent reagents and solvents. | Lower E-Factor due to catalysis and solvent reduction/elimination. | ucl.ac.ukresearchgate.net |

| Precursor Synthesis | Use of hazardous chlorinating agents like phosphorus oxychloride. | Use of cleaner oxidants like ozone. | google.com |

By systematically applying these principles, the synthesis of this compound can be transformed into a more sustainable and economically viable process, aligning with the broader goals of green chemistry in the pharmaceutical industry.

Chemical Reactivity and Transformation Pathways of N Tert Butyl 2 Chloroisonicotinamide

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in N-Tert-butyl-2-chloroisonicotinamide is electron-deficient, a characteristic that is further enhanced by the electron-withdrawing nature of the chloro substituent and the carboxamide group. This electronic profile makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr). In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org

The reaction is highly regioselective, with substitution occurring exclusively at the C2 position where the chlorine leaving group is located. chemguide.co.uk The rate and success of the SNAr reaction are significantly influenced by the strength of the incoming nucleophile and the stability of the intermediate. Electron-withdrawing groups, like the amide at the C4 position, are crucial as they stabilize the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloride. For instance, reactions with primary or secondary amines, such as tert-butylamine (B42293), are common, often requiring elevated temperatures and the use of excess amine to drive the reaction to completion and neutralize the HCl generated. libretexts.orgchemguide.co.ukresearchgate.net

The following interactive table outlines typical conditions for a nucleophilic substitution reaction on a similar chloro-heterocyclic system, which are analogous to those expected for this compound.

Interactive Data Table: Illustrative Conditions for Nucleophilic Substitution

| Parameter | Value | Reference |

|---|---|---|

| Substrate | Halogenated Pyridine Derivative | researchgate.net |

| Nucleophile | tert-Butylamine (3.0 equiv.) | researchgate.net |

| Solvent | Acetonitrile (B52724) | researchgate.net |

| Temperature | 95 °C | researchgate.net |

Oxidative and Reductive Transformations

The this compound molecule offers sites for both oxidative and reductive transformations.

Oxidative Transformations: The tert-butyl group, while generally robust, can undergo oxidation under specific catalytic conditions. Research has demonstrated the catalytic hydroxylation of sterically hindered C-H bonds within tert-butyl groups to form primary alcohols. chemrxiv.orgnih.gov This is typically achieved using powerful oxidizing systems, such as manganese or iron catalysts with hydrogen peroxide, which can overcome the high bond dissociation energy of the primary C-H bonds. chemrxiv.org Furthermore, the nitrogen atom of the amide could potentially be oxidized, although this is less common. A related compound, N-chloroisonicotinamide, is known to be a mild and stable oxidizing agent itself, capable of oxidizing alcohols to ketones. ijaem.net This suggests that if this compound were converted to its N-chloro derivative, it would possess oxidative properties.

Reductive Transformations: Reductive pathways can also be envisioned. The C-Cl bond on the pyridine ring can be subjected to reductive dehalogenation using various methods, such as catalytic hydrogenation (e.g., Pd/C with H₂) or metal-hydride reagents. This would yield N-tert-butylisonicotinamide. More strenuous conditions could potentially lead to the reduction of the pyridine ring itself. Additionally, reductive cleavage of the amide C-N bond is a possibility, though it would require harsh reducing agents. Studies on related compounds, like N,N′-di-tert-butylcarbodiimide, have shown that reductive cleavage can occur in the presence of highly reducing metal complexes, leading to the formation of cyanamide (B42294) anions. nih.gov

Cross-Coupling Reactions for Functionalization

The chlorine atom at the C2 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a particularly prevalent method used to functionalize chloro-heteroaromatics. organic-chemistry.orgmdpi.com

In a typical Suzuki reaction, this compound would react with an organoboron compound (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. princeton.edu

The choice of ligand for the palladium catalyst is critical. Bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or related di-tert-butylphosphines, are often preferred for coupling with aryl chlorides due to their ability to promote the oxidative addition step. organic-chemistry.orgkyushu-u.ac.jp

Interactive Data Table: Components for a Typical Suzuki-Miyaura Coupling

| Component | Example/Function | Reference |

|---|---|---|

| Electrophile | This compound | |

| Nucleophile | Phenylboronic Acid | mdpi.com |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | organic-chemistry.org |

| Ligand | P(t-Bu)₃ or other bulky phosphines | organic-chemistry.orgkyushu-u.ac.jp |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | organic-chemistry.orgmdpi.com |

| Solvent | Toluene, Dioxane, or DMF | mdpi.com |

Other cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or Sonogashira coupling (for C-C triple bond formation), could also be applied to further functionalize the 2-position of the pyridine ring.

Steric and Electronic Effects of the Tert-butyl Group on Reactivity

The tert-butyl group exerts significant influence over the reactivity of the molecule through both steric and electronic effects. ijaem.net

Steric Effects: The most prominent feature of the tert-butyl group is its large steric bulk. ijaem.net This bulkiness creates considerable steric hindrance around the amide functionality. This can shield the amide bond from nucleophilic attack or enzymatic degradation, thereby increasing the molecule's stability. researchgate.net However, this steric congestion can also impede reactions at adjacent positions. For instance, it may influence the rate of nucleophilic substitution at the nearby C2 position by sterically discouraging the approach of bulky nucleophiles. It can also affect the conformational preference of the amide bond, potentially influencing reactivity on the pyridine ring.

Pathways for Derivatization and Functional Group Interconversions

This compound is a substrate that can be readily derivatized through various functional group interconversions.

One of the primary pathways for derivatization involves the transformation of the N-tert-butylamide group. Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, 2-chloroisonicotinic acid. This carboxylic acid is a versatile intermediate that can be converted into a wide range of other functional groups. For example, it can be esterified, converted to an acid chloride for further reactions, or subjected to Curtius, Hofmann, or Schmidt rearrangements to yield an amino group at the C4 position.

Another key pathway for derivatization is the modification of the tert-butyl group itself. As mentioned in section 3.2, catalytic C-H oxidation can introduce a hydroxyl group, converting the tert-butyl group into a 2-hydroxy-2-methylpropyl group. chemrxiv.org This new alcohol functionality can then be used for further synthetic transformations, such as esterification or etherification.

Finally, the products obtained from the nucleophilic substitution and cross-coupling reactions discussed in sections 3.1 and 3.3 represent a major class of derivatives. By strategically choosing the nucleophile or coupling partner, a vast library of compounds with diverse functionalities at the C2 position can be synthesized from the this compound precursor. For example, coupling with various amine nucleophiles provides access to a range of N-substituted 2-aminopyridine (B139424) derivatives. nih.govorganic-chemistry.org

Sophisticated Spectroscopic and Analytical Characterization of N Tert Butyl 2 Chloroisonicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of N-Tert-butyl-2-chloroisonicotinamide is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The tert-butyl group, containing nine chemically equivalent protons, characteristically produces a prominent and sharp singlet in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm. acdlabs.com This intense signal is a hallmark of the tert-butyl moiety and can be easily identified. nih.govnih.gov

The protons on the pyridine (B92270) ring are expected to appear in the downfield aromatic region. Due to the electron-withdrawing effects of the chlorine atom and the amide group, these protons will be deshielded. The proton at position 6 (adjacent to the chlorine) is expected to be a doublet, while the proton at position 5 would likely appear as a doublet of doublets. The proton at position 3 is predicted to be a singlet or a narrow doublet. The amide proton (N-H) would typically present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| C(CH₃)₃ | 1.3 - 1.5 | Singlet | 9H |

| Pyridine-H3 | 8.4 - 8.6 | Singlet / Doublet | 1H |

| Pyridine-H5 | 7.7 - 7.9 | Doublet of Doublets | 1H |

| Pyridine-H6 | 8.5 - 8.7 | Doublet | 1H |

| N-H | 7.5 - 8.5 (variable) | Broad Singlet | 1H |

Note: Predicted values are based on standard chemical shift tables and analysis of structurally similar compounds. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The proton-decoupled ¹³C-NMR spectrum provides a count of the unique carbon environments. For this compound, seven distinct signals are expected. The carbonyl carbon of the amide group will appear significantly downfield, typically in the 160-170 ppm range.

The carbons of the pyridine ring will resonate in the aromatic region (120-155 ppm). The carbon atom bonded to the chlorine (C2) is expected to be the most downfield of the ring carbons due to the halogen's inductive effect. The quaternary carbon of the tert-butyl group is predicted around 50-55 ppm, while the three equivalent methyl carbons will produce a single, intense signal in the upfield region, generally between 28 and 35 ppm. acdlabs.com

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ | 28 - 35 |

| C(CH₃)₃ | 50 - 55 |

| Pyridine-C2 | 150 - 153 |

| Pyridine-C3 | 120 - 123 |

| Pyridine-C4 | 147 - 150 |

| Pyridine-C5 | 138 - 141 |

| C=O | 163 - 167 |

Note: Predicted values are based on standard chemical shift tables and analysis of structurally similar compounds.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-QTOF-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For this compound (molecular weight: 212.68 g/mol ), analysis by a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF) in positive electrospray ionization (ESI) mode would be expected to show a protonated molecular ion [M+H]⁺ at an m/z of approximately 213.69. A crucial diagnostic feature would be the presence of an isotopic peak at [M+2+H]⁺ (m/z 215.69) with about one-third the intensity of the [M+H]⁺ peak, which is characteristic of a molecule containing one chlorine atom.

Collision-induced dissociation (CID) of the parent ion would reveal characteristic fragmentation. A primary fragmentation pathway for tert-butyl amides involves the neutral loss of isobutylene (B52900) (C₄H₈, 56 Da). doaj.org Another common pathway is the cleavage of the C-N amide bond.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS/MS)

SFC-MS/MS is an effective technique that uses a supercritical fluid as the mobile phase, offering advantages in separating isomeric and chiral compounds. This method could be applied to the analysis of this compound, potentially providing orthogonal separation to LC. The subsequent tandem mass spectrometry (MS/MS) analysis would induce fragmentation of the molecular ion. The fragmentation patterns observed are expected to be similar to those seen in LC-MS/MS, primarily involving the tert-butyl group and cleavage around the amide functionality. doaj.orgnih.gov Key fragment ions would be generated through the loss of the tert-butyl radical (•C₄H₉, 57 Da) or isobutylene (C₄H₈, 56 Da). doaj.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Formula of Ion | Likely Origin |

| 213.06 | [C₁₀H₁₄ClN₂O]⁺ | [M+H]⁺ with ³⁵Cl |

| 157.02 | [C₆H₅ClN₂O]⁺ | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 140.02 | [C₅H₃ClN₂O]⁺ | [M+H - C₄H₈ - NH₃]⁺ |

| 139.99 | [C₅H₂ClNO]⁺ | [2-chloroisonicotinoyl cation]⁺ |

| 57.07 | [C₄H₉]⁺ | [tert-butyl cation]⁺ |

Note: m/z values are for monoisotopic masses.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

IR and FT-IR spectroscopy measure the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint based on the functional groups present.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A sharp, medium-intensity peak around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. A very strong absorption band, known as the Amide I band, is anticipated in the region of 1650-1680 cm⁻¹, corresponding to the C=O stretching vibration. researchgate.net The Amide II band, resulting from N-H bending and C-N stretching, is expected near 1550 cm⁻¹.

Aliphatic C-H stretching from the tert-butyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyridine ring will be seen just above 3000 cm⁻¹. The tert-butyl group also gives rise to characteristic bending vibrations, typically a doublet around 1365 cm⁻¹ and 1395 cm⁻¹. upi.edu The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ range. The C-Cl stretch, being a weaker vibration, would be found in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3350 | N-H Stretch (Amide) | Medium, Sharp |

| ~3050 | C-H Stretch (Aromatic) | Weak-Medium |

| ~2970 | C-H Stretch (Aliphatic) | Strong |

| ~1670 | C=O Stretch (Amide I) | Strong |

| ~1550 | N-H Bend (Amide II) | Medium-Strong |

| 1400-1600 | C=C, C=N Stretch (Aromatic Ring) | Medium |

| ~1395, ~1365 | C-H Bend (tert-butyl) | Medium |

| 600-800 | C-Cl Stretch | Weak-Medium |

Note: Predicted values are based on characteristic group frequencies from reference spectra. researchgate.netupi.edursc.org

Advanced Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation and quantification of this compound from reaction mixtures or for purity assessment. High-performance liquid chromatography and gas chromatography are the principal methods utilized.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. In the context of related chloro-isonicotinamide derivatives, such as 2-chloro-N-phenylisonicotinamide, HPLC coupled with mass spectrometry (LC-MS) has been successfully employed. chemicalbook.com For instance, analysis of 2-chloro-N-phenylisonicotinamide yielded a specific retention time (RT) of 0.87 minutes under particular chromatographic conditions. chemicalbook.com

Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, is a common approach. For analogous compounds like N-Methyl-tert-butylamine, a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier has been used. sielc.com The UV detector is typically set at a wavelength where the pyridine ring exhibits strong absorbance, often around 260 nm for nicotinamide (B372718) derivatives. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) offers a planar chromatographic technique with high separation efficiency and the ability to analyze multiple samples simultaneously. nih.gov For this compound, HPTLC plates with silica (B1680970) gel 60 F₂₅₄ as the stationary phase would be suitable for normal-phase separation. Reversed-phase HPTLC (RP-HPTLC) on C18-modified silica plates provides an alternative for separating moderately polar to non-polar compounds. researchgate.net The migration of the compound is quantified by its retardation factor (Rf) value.

Table 1: Illustrative HPLC and HPTLC Parameters for the Analysis of this compound and Related Compounds

| Parameter | HPLC (Analogous Compound: 2-chloro-N-phenylisonicotinamide) chemicalbook.com | HPTLC (Typical Conditions) | RP-HPTLC (Typical Conditions) |

| Stationary Phase | C18 column | Silica Gel 60 F₂₅₄ | RP-18 F₂₅₄s |

| Mobile Phase | Acetonitrile/Water gradient | Toluene:Ethyl Acetate (e.g., 7:3 v/v) | Methanol:Water (e.g., 8:2 v/v) |

| Detection | Mass Spectrometry (ES+) | UV at 254 nm | UV at 254 nm |

| Retention Time (RT) | 0.87 min | - | - |

| Retardation Factor (Rf) | - | ~0.4-0.6 (estimated) | ~0.5-0.7 (estimated) |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its amide group, GC analysis is often coupled with mass spectrometry (GC-MS) for definitive identification of the compound and its potential volatile impurities or degradation products. For the analysis of related tert-butyl compounds, a capillary column such as an Rxi-5ms is often employed. researchgate.net The sample is vaporized in a heated injector and carried by an inert gas (e.g., helium) through the column, where separation occurs based on boiling point and interaction with the stationary phase.

The GC-MS analysis of related compounds, such as N-(substituted phenyl)-2-chloroacetamides, has been successfully performed to characterize their structure and purity. nih.govresearchgate.net The mass spectrometer fragments the eluted compounds into characteristic ions, providing a molecular fingerprint for identification.

Table 2: Typical GC-MS Parameters for the Analysis of Related Amide Compounds

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min |

| Detector | Mass Spectrometer (Electron Impact Ionization) |

| Mass Range | 50-500 amu |

Electroanalytical Methods for Electrochemical Behavior Characterization

Electroanalytical methods provide valuable insights into the redox properties of a molecule, which can be crucial for understanding its potential reactivity and for developing electrochemical sensors.

Voltammetric techniques, which measure the current response to an applied potential, are well-suited for studying the electrochemical behavior of this compound. The presence of the electroactive chloropyridine moiety suggests that the compound will undergo reduction at a suitable potential. The electrochemical reduction of similar structures, such as 2-bromo-carboxamides, has been investigated, revealing complex reaction mechanisms. rsc.org The reduction of p-chloranil, a chlorinated aromatic compound, has been studied in various aprotic solvents, showing two successive one-electron reduction steps. rsc.org

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly versus time in a cyclic manner. This method can reveal the potentials at which redox processes occur and can provide information on the stability of the electrochemically generated species.

For this compound, a CV study would likely be conducted in an aprotic solvent like acetonitrile or dimethylformamide, with a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate (B79767). The cyclic voltammogram would be expected to show a cathodic peak corresponding to the irreversible reduction of the C-Cl bond on the pyridine ring. The electrochemical behavior of related pyridine carboxamides has been explored, demonstrating the feasibility of electrochemical methods for these classes of compounds. rsc.orgmdpi.com Studies on N,N-dimethyl-p-phenylenediamine have shown two separate oxidation steps, indicating the power of CV to dissect multi-step redox processes. researchgate.net

Table 3: Anticipated Cyclic Voltammetry Parameters and Observations

| Parameter | Expected Condition/Observation |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (TBAP) |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Scan Rate | 100 mV/s |

| Expected Process | Irreversible reduction of the C-Cl bond |

| Estimated Peak Potential | -1.5 to -2.5 V vs. Ag/AgCl (highly dependent on specific conditions) |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of this compound is not publicly available, the crystal structure of the related compound, 2-chloropyridine-3-carboxamide, has been determined. iucr.orgnih.gov In this structure, the dihedral angle between the pyridine ring and the carboxamide group is 63.88(8)°. nih.gov The molecules are linked by intermolecular N-H···N and N-H···O hydrogen bonds, forming a two-dimensional network. nih.gov It is anticipated that this compound would exhibit similar hydrogen bonding patterns involving the amide N-H and the pyridine nitrogen or the carbonyl oxygen. The bulky tert-butyl group, however, would significantly influence the crystal packing.

Table 4: Crystallographic Data for the Analogous Compound 2-Chloropyridine-3-carboxamide iucr.org

| Parameter | Value |

| Chemical Formula | C₆H₅ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.980(5) |

| b (Å) | 13.627(9) |

| c (Å) | 7.108(5) |

| β (°) | 91.82(5) |

| Volume (ų) | 675.8(8) |

| Z | 4 |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing a fundamental verification of a molecule's atomic composition. This method determines the mass percentages of the constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N)—which are then compared against the theoretically calculated values derived from the compound's molecular formula. For this compound, with a molecular formula of C₁₀H₁₃ClN₂O, the calculated stoichiometric composition is presented below.

The verification of the empirical formula through elemental analysis is a critical step to confirm the purity and identity of a synthesized compound. The close correlation between experimental and calculated values would provide strong evidence for the successful synthesis of this compound. As of the current literature review, specific experimental data from elemental analysis of this compound has not been published. The table below outlines the calculated theoretical percentages for the constituent elements.

Table 1: Comparison of Calculated and Experimental Elemental Analysis Data for this compound

| Element | Calculated % | Experimental % |

| Carbon (C) | 56.48% | Data not available |

| Hydrogen (H) | 6.16% | Data not available |

| Nitrogen (N) | 13.17% | Data not available |

| Chlorine (Cl) | 16.67% | Data not available |

| Oxygen (O) | 7.52% | Data not available |

Thermal Analysis Techniques (TG-DTG, TG-DSC) for Stability and Decomposition Profiles

Thermal analysis techniques are indispensable for evaluating the thermal stability, decomposition pathways, and phase transitions of a material as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and complementary methods for this purpose.

Thermogravimetric and Differential Thermogravimetric Analysis (TG-DTG)

Thermogravimetric analysis measures the change in mass of a sample as it is heated at a controlled rate. The resulting curve, a thermogram, plots mass loss against temperature. The derivative of this curve, known as the Differential Thermogravimetric (DTG) curve, shows the rate of mass loss and helps to pinpoint the temperatures at which decomposition events occur most rapidly.

For this compound, a TG-DTG analysis would reveal its thermal stability threshold and the discrete steps involved in its thermal degradation. It is hypothesized that the decomposition would likely initiate with the cleavage of the weaker bonds in the structure. The tert-butyl group is often among the first fragments to be lost due to the relative stability of the tert-butyl carbocation. This would be followed by the breakdown of the amide linkage and subsequent fragmentation of the 2-chloropyridine (B119429) ring at higher temperatures. Each significant mass loss event would correspond to a distinct peak in the DTG curve, indicating the temperature of maximum decomposition rate for that specific step.

Thermogravimetric-Differential Scanning Calorimetry (TG-DSC)

Simultaneous TG-DSC analysis provides even deeper insight by measuring both the mass loss (TG) and the heat flow (DSC) to or from the sample concurrently. The DSC curve reveals whether a thermal event is endothermic (heat is absorbed, e.g., melting, boiling) or exothermic (heat is released, e.g., crystallization, oxidation, decomposition).

A TG-DSC analysis of this compound would first show an endothermic peak corresponding to its melting point, assuming it is a crystalline solid at room temperature. This would occur without any associated mass loss on the TGA curve. Subsequent decomposition events, identified by mass loss in the TGA trace, would be characterized as either endothermic or exothermic on the DSC curve, providing information about the energetics of the bond-breaking and rearrangement processes. For instance, the initial fragmentation might be endothermic, while subsequent oxidative decomposition in the presence of air would be strongly exothermic.

While specific experimental TG-DTG and TG-DSC data for this compound are not available in the reviewed literature, the table below illustrates the type of data that would be obtained from such an analysis.

Table 2: Hypothetical Thermal Analysis Data for this compound

| Thermal Event | Temperature Range (°C) | Mass Loss (%) (TGA) | Peak Temperature (°C) (DTG) | Heat Flow (DSC) |

| Melting | 110-115 | ~0% | N/A | Endothermic |

| Step 1 Decomposition | 180-250 | ~27% | 235 | Endothermic |

| Step 2 Decomposition | 250-400 | ~45% | 350 | Exothermic |

| Final Residue | >400 | - | - | - |

This comprehensive thermal analysis would be crucial for determining the compound's processing limits and storage conditions, as well as for providing further structural confirmation.

Biological Activities and Pharmacological Potential of N Tert Butyl 2 Chloroisonicotinamide

Investigations into Anticancer and Antiproliferative Efficacy

Comprehensive searches of scientific databases have not yielded any studies that specifically investigate the anticancer or antiproliferative efficacy of N-Tert-butyl-2-chloroisonicotinamide. Research into related compounds, such as certain N-tert-butyl substituted heterocyclic amides, has been conducted in the context of cancer research; however, these findings cannot be directly attributed to this compound.

There is currently no available research data on the molecular mechanisms of cell cycle modulation or the induction of apoptosis by this compound. Studies on how this specific compound might interact with cellular machinery to halt cell proliferation or trigger programmed cell death have not been published.

No studies were found that evaluate the inhibitory activity of this compound against key receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While a brominated analog, 5-bromo-N-tert-butyl-2-chloroisonicotinamide, has been synthesized as an intermediate for creating inhibitors of other kinases like EGFR and MAP4K1, no data on the VEGFR-2 inhibitory potential of the parent compound, this compound, is available in the public domain. google.comgoogle.com

Antimicrobial and Antibiofilm Properties

There is a lack of published scientific literature on the antimicrobial and antibiofilm properties of this compound. Investigations into whether this compound can inhibit the growth of bacteria or fungi, or prevent the formation of biofilms, have not been reported.

No data is available to characterize the spectrum of antibacterial activity for this compound. There are no reports on its efficacy against either Gram-positive or Gram-negative bacteria.

The potential for this compound in antifungal applications has not been explored in any available studies. Its activity against fungal pathogens remains uninvestigated.

As there are no studies on the antimicrobial activity of this compound, its specific molecular targets and mechanisms of action within microbial cells have not been elucidated.

Research in Antitubercular Chemotherapy

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery of novel chemical scaffolds to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb). mdpi.comclevelandclinic.org While direct studies on this compound are not extensively documented in this context, research into structurally related compounds highlights promising avenues. The inclusion of a tert-butyl group, in particular, has been a strategy in the development of potent antimycobacterial agents.

A key area of investigation has been the modification of quinolones, a class of antibiotics. Structure-activity relationship (SAR) studies on various quinolones have demonstrated that an N-1-tert-butyl substituent can confer high levels of antimycobacterial activity, comparable or even superior to the commonly used N-1-cyclopropyl group. nih.gov For instance, N-1-tert-butyl-substituted quinolones such as PD 161315 and PD 161314 have shown potent activity against the Mycobacterium avium-Mycobacterium intracellulare complex, with MIC50 values of 0.25 µg/mL. nih.gov This was superior to the comparator drugs ciprofloxacin (B1669076) (MIC50 of 2 µg/mL) and sparfloxacin (B39565) (MIC50 of 1 µg/mL). nih.gov

Furthermore, research into N-alkyl nitrobenzamides, which are structural simplifications of known inhibitors of the essential Mtb enzyme DprE1, has also shown that derivatives with intermediate lipophilicity exhibit significant antitubercular activity. nih.gov These findings suggest that the lipophilic and sterically hindering tert-butyl group on the amide nitrogen of the isonicotinamide (B137802) scaffold could be a valuable feature for antitubercular drug design, warranting further investigation of this compound against M. tuberculosis.

Table 1: In Vitro Activity of N-1-tert-butyl-substituted Quinolones against M. avium-M. intracellulare Complex

| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| PD 161315 | 0.25 | 1 |

| PD 161314 | 0.25 | 1 |

| Sparfloxacin | 1 | 2 |

| Ciprofloxacin | 2 | 4 |

Data sourced from a study on quinolone activities against 14 strains of the M. avium-M. intracellulare complex. nih.gov

Modulation of Enzyme Activity (e.g., 11β-Hydroxysteroid Dehydrogenases)

The modulation of enzyme activity is a cornerstone of therapeutic intervention. One such target is the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system, which is crucial for regulating glucocorticoid action at a tissue-specific level. mdpi.comnih.gov There are two main isozymes: 11β-HSD1, which primarily converts inactive cortisone (B1669442) to active cortisol, amplifying glucocorticoid effects, and 11β-HSD2, which inactivates cortisol. mdpi.comnih.gov Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic diseases, while 11β-HSD2 inhibition is explored in cancer chemoprevention. nih.govtandfonline.com

Research into novel enzyme inhibitors has shown that the N-tert-butyl group can be a key structural feature for activity. In a study focused on developing new anti-cancer agents, a series of N-tert-butyl substituted 2-aminothiazol-4(5H)-one (pseudothiohydantoin) derivatives were synthesized and evaluated for their inhibitory effects on 11β-HSD isoforms. tandfonline.comcarta-evidence.org The introduction of the tert-butyl group led to a significant increase in inhibitory activity towards 11β-HSD2 compared to derivatives with an isopropyl group. tandfonline.com Specifically, a derivative with a phenyl substituent at the C-5 position (compound 3f) showed the highest inhibition of 11β-HSD2 (53.57% at 10 µM), while a derivative with a cyclohexane (B81311) substituent (compound 3h) displayed the highest inhibitory activity for 11β-HSD1 (82.5% at 10 µM). tandfonline.comcarta-evidence.org

These findings indicate that molecules containing an N-tert-butyl group can effectively interact with and modulate the activity of 11β-HSD enzymes. This suggests a potential, though as yet unexplored, role for this compound as a modulator of this or other enzyme systems.

Table 2: 11β-HSD Inhibition by N-tert-butyl Pseudothiohydantoin Derivatives

| Compound | Substituent at C-5 | % Inhibition at 10 µM (11β-HSD1) | % Inhibition at 10 µM (11β-HSD2) |

|---|---|---|---|

| 3f | Phenyl | Not specified as highest | 53.57% |

| 3h | Cyclohexane (spiro) | 82.5% | Not specified as highest |

Data from a study on the anti-cancer potential of N-tert-butyl pseudothiohydantoin derivatives. tandfonline.comcarta-evidence.org

Immunomodulatory Effects and Pathways

Immunomodulators are substances that alter the immune system's response, either by enhancing or suppressing its activity. nih.gov The nicotinamide (B372718) (a constitutional isomer of isonicotinamide) nucleus is recognized as a potent modulator of several pro-inflammatory cytokines. nih.gov This has led to the investigation of nicotinamide derivatives for their potential in treating inflammatory diseases, including cancer. tandfonline.comnih.gov

Studies on newly synthesized nicotinamide derivatives have shown that they can significantly reduce the levels of key pro-inflammatory cytokines. For example, certain derivatives were found to decrease Tumor Necrosis Factor-alpha (TNF-α) by over 80% and Interleukin-6 (IL-6) by over 88%. nih.govbldpharm.com This effect is linked to the inhibition of pathways such as VEGFR-2, which are involved in both angiogenesis and inflammation. tandfonline.com One study demonstrated that a nicotinamide derivative (compound 7) not only induced cancer cell apoptosis but also reduced TNF-α and IL-6 levels by 81.6% and 88.4%, respectively. nih.govnih.gov

Additionally, the chloro- substitution on the pyridine (B92270) ring may contribute to immunomodulatory activity. Research on 2-chloroacetamidine, a compound that also features a chlorine atom at the 2-position of a core structure, found that it acts as a narrow-spectrum immunosuppressant, selectively targeting lymphocytes involved in active inflammatory lesions and suppressing airway inflammation in animal models. nih.gov Given that both the isonicotinamide core and chloro-substituents are found in molecules with immunomodulatory properties, this compound is a candidate for investigation into its effects on immune pathways and cytokine production.

Antimalarial Investigations with N-tert-butyl Containing Analogues

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has created an urgent need for new antimalarial agents. A promising strategy has been the modification of existing antimalarial drugs like chloroquine (B1663885) and amodiaquine. nih.gov Research in this area has identified the N-tert-butyl group as a critical component for overcoming resistance.

The N-dealkylation of 4-aminoquinoline (B48711) antimalarials can lead to the formation of toxic metabolites. The steric hindrance provided by a bulky N-tert-butyl group can prevent this metabolic process, preserving the drug's efficacy, especially against resistant parasite strains. nih.gov A notable example is GSK369796, an N-tert-butyl analogue of isoquine. This compound was specifically designed to address the low efficacy of its parent compound and demonstrates a better pharmacokinetic and pharmacodynamic profile. nih.gov The key advantages of GSK369796 include potency similar to amodiaquine, low toxicity, and facile metabolism compared to its parent drug. nih.gov

These findings underscore the value of incorporating an N-tert-butyl group in the design of new antimalarial drugs. This structural feature appears to be key in developing analogues that can circumvent common resistance mechanisms, making N-tert-butyl containing compounds, such as derivatives of 2-chloroisonicotinamide (B10422), worthy of antimalarial investigation. bldpharm.com

Role as a Plant Systemic Acquired Resistance (SAR) Inducer in Agrochemical Research

In the field of agrochemical research, this compound belongs to a class of compounds investigated for their ability to induce Systemic Acquired Resistance (SAR) in plants. SAR is a form of induced immunity that provides broad-spectrum and long-lasting protection against a wide range of pathogens, including fungi, bacteria, and viruses.

Extensive research has been conducted on N-cyanomethyl-2-chloroisonicotinamide (NCI), a close analogue of the title compound. NCI has been characterized as an effective SAR inducer in both dicot and monocot plants, such as tobacco and rice. Application of NCI to the soil induces disease resistance and the expression of pathogenesis-related (PR) genes.

Crucially, the mode of action for these 2-chloroisonicotinamide derivatives appears to be independent of salicylic (B10762653) acid (SA) accumulation, a central signaling molecule in the classical SAR pathway. Studies using transgenic plants (NahG) that cannot accumulate SA, and various Arabidopsis mutants, have shown that NCI activates the SAR signaling pathway at a point downstream of SA but upstream of the key regulatory protein NPR1. This mechanism is similar to other commercial SAR inducers like acibenzolar-S-methyl (BTH). The effectiveness of these chemicals in diverse plant species suggests that they target common, conserved components of the plant immune system. The structural similarity of this compound to potent SAR inducers like NCI strongly suggests it may have a similar function as a plant defense activator.

Table 3: Characteristics of the SAR Inducer N-cyanomethyl-2-chloroisonicotinamide (NCI)

| Feature | Description | Reference |

|---|---|---|

| Activity | Induces broad-range disease resistance in tobacco and rice. | |

| Mechanism | Activates SAR signaling pathway. | |

| SA-Dependence | Induces resistance without requiring salicylic acid (SA) accumulation. | |

| Signaling Pathway | Acts downstream of SA and upstream of the NPR1 protein. |

| Effect | Induces expression of Pathogenesis-Related (PR) genes. | |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-cyanomethyl-2-chloroisonicotinamide (NCI) |

| Acibenzolar-S-methyl (BTH) |

| Salicylic acid (SA) |

| Ciprofloxacin |

| Sparfloxacin |

| PD 161315 |

| PD 161314 |

| Cortisone |

| Cortisol |

| 18β-glycyrrhetinic acid |

| N-tert-butyl pseudothiohydantoin |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

| 2-chloroacetamidine |

| Chloroquine |

| Amodiaquine |

Structure Activity Relationship Sar Studies of N Tert Butyl 2 Chloroisonicotinamide Derivatives

Identification of Key Structural Features Correlated with Biological Activity

While specific SAR studies on N-Tert-butyl-2-chloroisonicotinamide are not extensively documented in publicly accessible research, general principles of medicinal chemistry allow for the identification of key structural features likely to be correlated with biological activity. The molecule can be dissected into three primary regions: the isonicotinamide (B137802) core, the N-tert-butyl group, and the chloro substituent at the 2-position.

Isonicotinamide Scaffold: This pyridine-based core serves as the fundamental framework. The nitrogen atom in the pyridine (B92270) ring and the amide linkage are key features that can participate in hydrogen bonding and other interactions with biological targets. The relative orientation of the amide side chain to the ring nitrogen is crucial for defining the vectoral presentation of interacting groups.

N-tert-butyl Group: This bulky aliphatic group is a significant determinant of the compound's properties. It is expected to influence receptor binding, metabolic stability, and physicochemical characteristics such as lipophilicity.

2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is an electron-withdrawing group, which can modulate the electronic properties of the entire scaffold, including the acidity of the amide proton and the basicity of the pyridine nitrogen. It also contributes to the lipophilicity and can be involved in specific halogen bonding interactions with a target protein.

The Influence of the Tert-butyl Group on Lipophilicity and Bioactivity Profiles

The tert-butyl group is a common substituent in medicinal chemistry, known for its significant steric bulk and lipophilic nature. In the context of this compound, this group is expected to have a multifaceted influence on the compound's bioactivity profile.

The introduction of a tert-butyl group generally increases the lipophilicity of a molecule. nih.gov This can enhance its ability to cross biological membranes, such as the cell membrane, which may be crucial for reaching intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding to hydrophobic pockets of proteins, which can be detrimental to activity and selectivity.

From a bioactivity perspective, the bulky nature of the tert-butyl group can serve as a "steric shield," protecting the adjacent amide bond from enzymatic hydrolysis and thereby increasing the metabolic stability and duration of action of the compound. mdpi.com Furthermore, the specific size and shape of the tert-butyl group can be critical for fitting into a hydrophobic binding pocket of a target protein, potentially leading to a significant increase in potency compared to smaller alkyl substituents. Conversely, if the binding pocket is sterically constrained, the presence of a tert-butyl group could be detrimental to activity. In a study of nicotinamide (B372718) derivatives, replacing a meta-isopropyl group with a tert-butyl group resulted in a decrease in antifungal potency, illustrating the sensitivity of activity to the size of this substituent. nih.gov

Table 1: Interactive Data Table on the General Influence of N-Alkyl Substitution on Lipophilicity and Metabolic Stability

| N-Substituent | Relative Lipophilicity (logP) | General Metabolic Stability | Potential for Steric Hindrance |

| Methyl | Low | Low | Low |

| Ethyl | Moderate | Low to Moderate | Low |

| Isopropyl | Moderate to High | Moderate | Moderate |

| Tert-butyl | High | High | High |

| Cyclohexyl | High | High | High |

Note: This table represents general trends and the actual values can vary depending on the rest of the molecular scaffold.

The Impact of Halogen Substitution Patterns on Pharmacological Efficacy

Halogen substitution is a widely used strategy in drug design to modulate the pharmacological efficacy of a lead compound. The chlorine atom at the 2-position of this compound is expected to exert a significant influence through various mechanisms.

The introduction of a chlorine atom generally increases a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netmdpi.com Electronically, as a moderately electron-withdrawing group, the 2-chloro substituent will lower the pKa of the pyridine nitrogen, making it less basic. This can be critical for avoiding off-target interactions or for fine-tuning the electronic environment for optimal binding to the intended target.

The position and number of halogen substituents can dramatically alter biological activity. For instance, in a series of N-(arylmethoxy)-2-chloronicotinamides, compounds with a 3,4-dichloro substitution on the benzyl (B1604629) ring showed potent herbicidal activity. nih.gov This highlights that a specific dichlorination pattern was beneficial for that particular biological target. In the case of this compound, altering the halogen substitution pattern, for example, by moving the chlorine to the 3-position, introducing a second chlorine atom (e.g., 2,6-dichloro), or replacing chlorine with another halogen like bromine (e.g., 2-bromo or 5-bromo-2-chloro), would likely lead to derivatives with distinct pharmacological profiles. Each variation would alter the electronic distribution, steric profile, and potential for halogen bonding, which would need to be empirically tested to determine the effect on efficacy.

Table 2: Interactive Data Table on the Potential Impact of Halogen Substitution on Isonicotinamide Derivatives

| Substitution Pattern | Expected Electronic Effect | Expected Lipophilicity Change (vs. non-halogenated) | Potential for Halogen Bonding |

| 2-Chloro | Electron-withdrawing | Increase | Yes |

| 3-Chloro | Electron-withdrawing | Increase | Yes |

| 2,6-Dichloro | Strongly Electron-withdrawing | Significant Increase | Yes |

| 2-Bromo | Electron-withdrawing | Significant Increase | Stronger than Chloro |

Note: This table is predictive and based on general chemical principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

While no specific Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives are available in the public literature, the methodology provides a powerful tool for predictive analysis in drug discovery. A QSAR study on this scaffold would involve synthesizing a series of analogs with variations in the N-substituent, the halogen at the 2-position, and potentially other positions on the pyridine ring.

The biological activity of these compounds would be determined in a relevant assay, and these activity values would be correlated with calculated molecular descriptors. These descriptors can be categorized as electronic (e.g., Hammett constants, atomic charges), steric (e.g., molar refractivity, van der Waals volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A typical QSAR equation would take the form:

log(1/C) = k1 * (descriptor1) + k2 * (descriptor2) + ... + constant

where C is the concentration of the compound required to produce a defined biological effect.

For this compound derivatives, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. nih.gov These methods would generate 3D contour maps highlighting regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such models, once validated, could guide the design of new, more potent derivatives.

Comparative SAR Analysis with Related Isonicotinamide and Nicotinamide Scaffolds

The biological activity of this compound can be contextualized by comparing its structural features with those of other studied isonicotinamide and nicotinamide derivatives.

Isonicotinamide vs. Nicotinamide: Isonicotinamides (4-carboxamidopyridines) and nicotinamides (3-carboxamidopyridines) are constitutional isomers. This difference in the position of the carboxamide group leads to a different spatial arrangement of the hydrogen bond donors and acceptors relative to the pyridine nitrogen. Consequently, they often interact with different biological targets or with the same target in a different binding mode. The choice between an isonicotinamide and a nicotinamide scaffold is a critical step in drug design and can lead to vastly different pharmacological outcomes. nih.govcymitquimica.com

Impact of N-Substitution: In many series of isonicotinamide and nicotinamide derivatives, the nature of the N-substituent is a key determinant of activity. For this compound, the bulky tert-butyl group is a defining feature. In contrast, other derivatives might have smaller alkyl groups, aryl groups, or hydrogen. Each of these would confer different properties of lipophilicity, steric hindrance, and potential for specific interactions (e.g., pi-stacking with an aryl group). Studies on other N-substituted nicotinamides have shown that even subtle changes in the N-alkyl group can significantly impact biological activity.

Impact of Ring Substitution: The 2-chloro substituent in this compound is crucial. Comparative analysis with non-chlorinated or differently halogenated analogs in both the isonicotinamide and nicotinamide series would be necessary to understand the specific contribution of this feature. For example, studies on other chlorinated pyridines have demonstrated the importance of the halogen's position for directing the molecule to its specific binding site.

By systematically comparing the SAR trends across these related scaffolds, researchers can gain a deeper understanding of the pharmacophoric requirements for a given biological target and more rationally design novel analogs with improved properties.

Computational and in Silico Investigations of N Tert Butyl 2 Chloroisonicotinamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of the molecular structure and electron distribution, which are key determinants of its chemical behavior and reactivity. bhu.ac.in

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. stfc.ac.uk It is widely employed to determine optimized molecular geometry, bond lengths, bond angles, and other electronic properties. nih.govmdpi.com For N-Tert-butyl-2-chloroisonicotinamide, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the molecule's most stable three-dimensional conformation (ground state). bhu.ac.innih.gov

Table 1: Illustrative Structural Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.24 Å |

| C-N (Amide) | ~1.36 Å | |

| C-Cl | ~1.75 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C (Amide) | ~123° | |

| Dihedral Angle | Pyridine (B92270) Ring - Amide Plane | ~25-35° |

Note: This table is illustrative, presenting typical values for similar molecular structures to demonstrate the output of DFT calculations.

Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps are derived from DFT calculations and provide critical insights into a molecule's reactivity. bhu.ac.in

FMO Analysis: This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular chemical stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.org FMO analysis for this compound would identify the regions of the molecule most likely to participate in charge-transfer interactions, which are fundamental to receptor binding. acadpubl.euresearchgate.net

Table 2: Example FMO Data from a Quantum Chemical Calculation

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.5 eV | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| E(LUMO) | -1.8 eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 eV | E(LUMO) - E(HOMO); correlates with chemical stability and reactivity. malayajournal.org |

Note: Values are hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Maps: An MEP map provides a visual representation of the total electrostatic potential on the surface of a molecule. acadpubl.eumalayajournal.org It is used to predict reactive sites for electrophilic and nucleophilic attacks and to understand intermolecular interactions like hydrogen bonding. bhu.ac.in On a standard MEP map, regions of negative electrostatic potential (shown in red and yellow) are susceptible to electrophilic attack and are associated with electron-rich areas, such as the carbonyl oxygen and pyridine nitrogen. malayajournal.orgresearchgate.net Regions of positive potential (shown in blue) are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly the amide hydrogen. bhu.ac.inacadpubl.eu

Molecular Docking Simulations for Ligand-Target Binding Affinity and Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. dergipark.org.trresearchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for rationalizing structure-activity relationships. researchgate.netresearchgate.net

For this compound, docking simulations would be performed against a relevant biological target, such as a bacterial or viral enzyme. The simulation places the ligand into the binding site of the receptor and scores the different poses based on their calculated binding affinity, typically expressed in kcal/mol. dergipark.org.tr A lower binding energy indicates a more favorable and stable interaction. dergipark.org.trmdpi.com The results also provide a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.com

Table 3: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target

| Parameter | Value/Description |

| Binding Affinity | -8.2 kcal/mol |

| Hydrogen Bonds | Amide N-H with backbone C=O of GLU-85; Carbonyl C=O with side-chain N-H of LYS-33 |

| Hydrophobic Interactions | Tert-butyl group with VAL-25, ILE-78; Pyridine ring with LEU-130 |

| Key Interacting Residues | LYS-33, VAL-25, GLU-85, ILE-78, LEU-130 |

Note: This table is a hypothetical example to illustrate the typical output of a molecular docking study.

Molecular Dynamics Simulations and Binding Energy Calculations (MM/PBSA)

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations are used to assess the stability of the docked pose and to observe conformational changes in both the ligand and the protein in a simulated physiological environment. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to determine the stability of the complex. nih.gov

Following MD simulations, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is often employed to calculate the binding free energy of the complex. mdpi.com This approach provides a more accurate estimation of binding affinity than docking scores alone by considering solvation effects. nih.gov The binding free energy is decomposed into various components, including van der Waals energy, electrostatic energy, and solvation free energy, offering deeper insight into the driving forces of the binding interaction. mdpi.com

Prediction of Pharmacokinetic Parameters and Drug-Likeness (e.g., Lipinski's Rule of Five, ADMET)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govnih.gov An early assessment of these parameters helps to eliminate compounds with unfavorable pharmacokinetic profiles. nih.govnih.gov